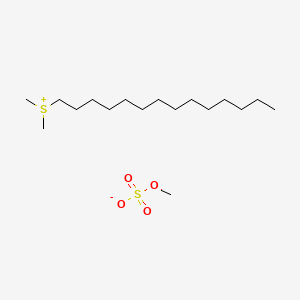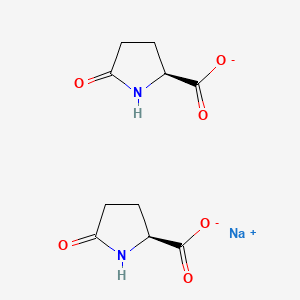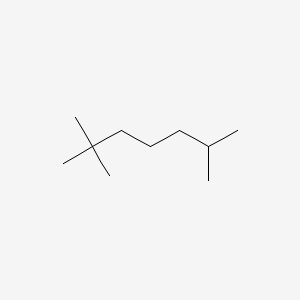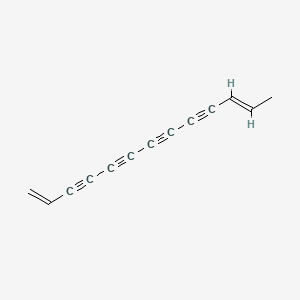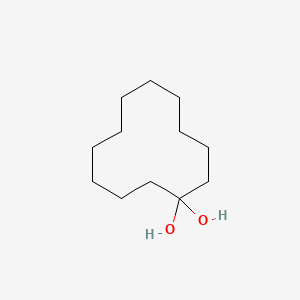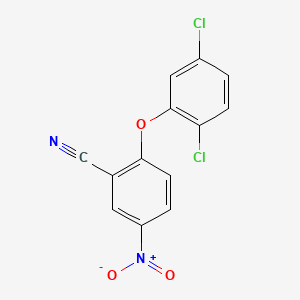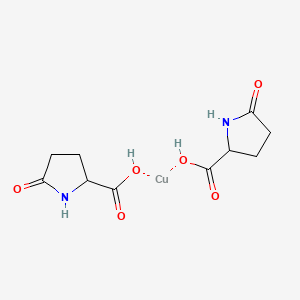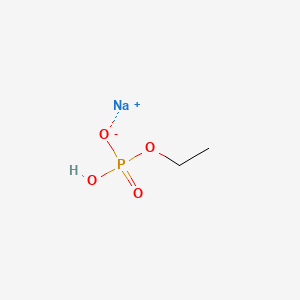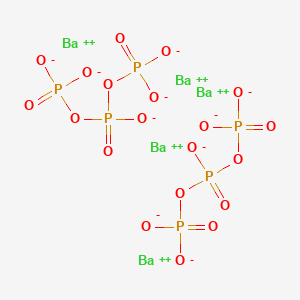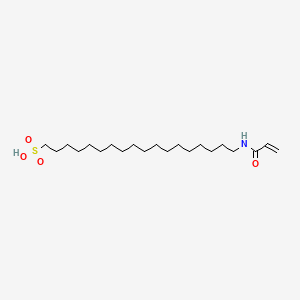
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- is a synthetic organic compound derived from naphthalenedione It is characterized by the presence of a bromine atom at the 2-position and a 4-chlorophenylamino group at the 3-position
準備方法
The synthesis of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone, bromine, and 4-chloroaniline.
Bromination: 1,4-naphthoquinone is brominated using bromine in an appropriate solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Amination: The brominated product is then reacted with 4-chloroaniline in the presence of a base, such as sodium hydroxide, to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a therapeutic agent in treating autoimmune diseases, such as multiple sclerosis, due to its immunomodulatory properties.
Antimicrobial Activity: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Biological Studies: It is used in studies to understand its effects on immune cells, particularly CD8+ T cells.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in autoimmune responses . This modulation of the immune system helps alleviate symptoms of autoimmune diseases.
類似化合物との比較
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- can be compared with other naphthoquinone derivatives, such as:
2-Chloro-1,4-naphthoquinone: Similar in structure but with a chlorine atom instead of bromine.
2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of a halogen.
2,3-Dibromo-1,4-naphthoquinone: Contains two bromine atoms at the 2 and 3 positions.
The uniqueness of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
131940-34-6 |
|---|---|
分子式 |
C16H9BrClNO2 |
分子量 |
362.60 g/mol |
IUPAC名 |
2-bromo-3-(4-chloroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9BrClNO2/c17-13-14(19-10-7-5-9(18)6-8-10)16(21)12-4-2-1-3-11(12)15(13)20/h1-8,19H |
InChIキー |
TXBFDLLERQOZTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



